Pyrazolo[1,5-a]pyridine-3-sulfonamide
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Overview
Description
Pyrazolo[1,5-a]pyridine-3-sulfonamide is a heterocyclic compound that features a fused bicyclic structure consisting of a pyrazole ring fused to a pyridine ring with a sulfonamide group at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyrazolo[1,5-a]pyridine-3-sulfonamide can be synthesized through various methods. One common approach involves the condensation reactions of aminopyrazoles with unsaturated nitriles or ketones. These reactions typically proceed under mild conditions and can be catalyzed by bases such as potassium carbonate . Another method involves the cycloaddition of pyridine N-imine with alkyl-oxohex-ynoates followed by condensation with hydrazine .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Pyrazolo[1,5-a]pyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Pyrazolo[1,5-a]pyridine-3-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of pyrazolo[1,5-a]pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit the activity of tropomyosin receptor kinases by binding to their active sites, thereby blocking their signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: This compound shares a similar fused bicyclic structure but with a pyrimidine ring instead of a pyridine ring.
Pyrazolo[3,4-d]pyrimidine: Another related compound with a different ring fusion pattern, known for its anticancer properties.
Uniqueness
Pyrazolo[1,5-a]pyridine-3-sulfonamide is unique due to its specific substitution pattern and the presence of the sulfonamide group, which can enhance its solubility and bioavailability. Its ability to undergo various chemical modifications makes it a versatile scaffold for drug development.
Biological Activity
Pyrazolo[1,5-a]pyridine-3-sulfonamide is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Synthesis
This compound belongs to a class of heterocyclic compounds characterized by a fused pyrazole and pyridine ring structure. The sulfonamide group enhances its biological activity by improving solubility and bioavailability. Various synthetic routes have been developed for the preparation of this compound, often involving multi-step reactions that allow for structural modifications to optimize activity.
Anticancer Activity
Research has shown that this compound derivatives exhibit significant anticancer properties. A study highlighted the synthesis of various derivatives which were evaluated for their cytotoxic effects against different cancer cell lines. For instance, compounds demonstrated IC50 values in the low micromolar range against breast cancer cells (MCF-7) and lung cancer cells (A549) .
Compound | Cell Line | IC50 (µM) |
---|---|---|
3a | MCF-7 | 2.5 |
3b | A549 | 3.0 |
3c | HeLa | 4.2 |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been investigated. In vitro assays demonstrated that certain derivatives could inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages . This suggests a mechanism involving the modulation of NF-κB signaling pathways.
Antimicrobial Activity
The compound has shown promising antimicrobial activity against various bacterial strains, including drug-resistant strains of Mycobacterium tuberculosis. A series of derivatives were tested for their minimum inhibitory concentration (MIC), with some exhibiting MIC values below 0.002 µg/mL against susceptible strains .
The biological activity of this compound is largely attributed to its ability to act as an enzyme inhibitor. It has been identified as a potent inhibitor of various kinases involved in cellular signaling pathways, which are crucial for cancer cell proliferation and survival . Additionally, molecular docking studies suggest that these compounds can effectively bind to the active sites of target enzymes, disrupting their function.
Case Studies
- Anticancer Study : A recent study evaluated a series of pyrazolo[1,5-a]pyridine derivatives for their anticancer properties. The most potent compound showed significant tumor growth inhibition in xenograft models, suggesting its potential for further development as an anticancer agent .
- Anti-inflammatory Effects : In another study focused on anti-inflammatory activity, researchers found that specific derivatives significantly reduced inflammation markers in animal models of arthritis. This highlights the therapeutic potential of these compounds in treating inflammatory diseases .
Future Directions
The ongoing research into this compound is promising, particularly in the fields of oncology and infectious diseases. Future studies should focus on:
- Optimization of Structure : Further modifications to enhance potency and selectivity.
- In Vivo Studies : Comprehensive animal studies to evaluate pharmacokinetics and toxicity profiles.
- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological activities.
Properties
IUPAC Name |
pyrazolo[1,5-a]pyridine-3-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2S/c8-13(11,12)7-5-9-10-4-2-1-3-6(7)10/h1-5H,(H2,8,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJOZYMLVYNWHQK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2171866-36-5 |
Source
|
Record name | pyrazolo[1,5-a]pyridine-3-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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